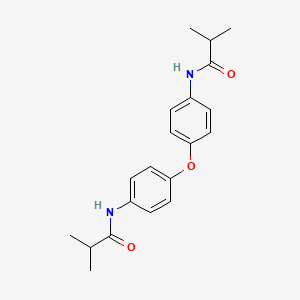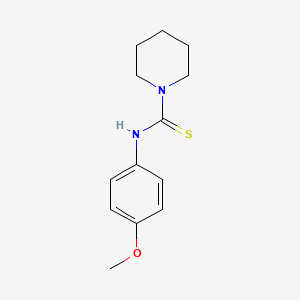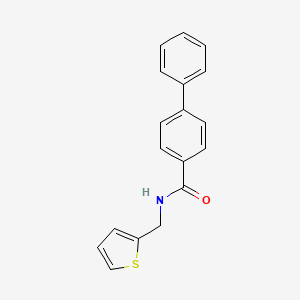
N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide, also known as BFAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFAA is a synthetic compound that is derived from the combination of 4-bromo-2-fluoroaniline and 4-cyanophenoxyacetic acid.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which can potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. This compound has also been shown to reduce inflammation in the body, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide is its versatility in various fields of scientific research. It can be used in medicinal chemistry, biochemistry, and other fields. Additionally, this compound has been shown to have low toxicity, making it a safer option for lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide. One potential direction is the development of this compound-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide involves the reaction of 4-bromo-2-fluoroaniline and 4-cyanophenoxyacetic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as methanol or acetonitrile, and the product is obtained by filtration and purification. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-cyanophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O2/c16-11-3-6-14(13(17)7-11)19-15(20)9-21-12-4-1-10(8-18)2-5-12/h1-7H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUXNEPTWAMHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)

![1-[(4-methylphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5847344.png)

![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5847350.png)
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-tert-butyl-2-methyl-5-[(5-methyl-2-furyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B5847361.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5847363.png)


![1-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5847383.png)
![cyclopropyl{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5847389.png)
